N-(4-chlorophenyl)-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide N-(4-chlorophenyl)-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Brand Name: Vulcanchem
CAS No.: 338782-55-1
VCID: VC6905678
InChI: InChI=1S/C19H13Cl3N2O2/c20-14-3-5-15(6-4-14)23-19(26)13-2-8-18(25)24(11-13)10-12-1-7-16(21)17(22)9-12/h1-9,11H,10H2,(H,23,26)
SMILES: C1=CC(=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)Cl
Molecular Formula: C19H13Cl3N2O2
Molecular Weight: 407.68

N-(4-chlorophenyl)-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

CAS No.: 338782-55-1

Cat. No.: VC6905678

Molecular Formula: C19H13Cl3N2O2

Molecular Weight: 407.68

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide - 338782-55-1

Specification

CAS No. 338782-55-1
Molecular Formula C19H13Cl3N2O2
Molecular Weight 407.68
IUPAC Name N-(4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C19H13Cl3N2O2/c20-14-3-5-15(6-4-14)23-19(26)13-2-8-18(25)24(11-13)10-12-1-7-16(21)17(22)9-12/h1-9,11H,10H2,(H,23,26)
Standard InChI Key JKSJPRCLYVJPGS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Analysis

N-(4-chlorophenyl)-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (PubChem CID: 3811378) is a synthetic organic compound characterized by a polyhalogenated aromatic framework. Its structural complexity arises from the integration of multiple functional groups, including a pyridine core, chlorinated benzyl substituents, and a carboxamide linkage.

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name reflects its substitution pattern: 1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-(4-chlorophenyl)-1,6-dihydropyridine-3-carboxamide. The molecular formula is C20H13Cl3N2O2, with a molecular weight of 407.7 g/mol .

Structural Features

The compound’s backbone consists of a dihydropyridine ring substituted at position 1 with a 3,4-dichlorobenzyl group and at position 3 with a carboxamide moiety linked to a 4-chlorophenyl group (Table 1).

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC20H13Cl3N2O2
Molecular Weight407.7 g/mol
Canonical SMILESC1=CC(=CC=C1Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl
InChI KeyYHJSDJLSUBPENM-UHFFFAOYSA-N
Topological Polar Surface Area61.6 Ų

The presence of three chlorine atoms and a trifluoromethyl group enhances its lipophilicity, potentially influencing bioavailability and target binding .

Pharmacological and Biological Properties

  • Antimicrobial activity due to halogen-induced membrane disruption.

  • Enzyme inhibition via interactions with catalytic sites (e.g., kinases, proteases).

Hypothesized Mechanisms of Action

The compound’s trifluoromethyl and chlorinated groups may facilitate:

  • Hydrophobic interactions with protein binding pockets.

  • Resonance stabilization of transition states in enzyme-catalyzed reactions.

Applications and Research Implications

Knowledge Gaps and Future Directions

  • Target identification: High-throughput screening to map its interactome.

  • Toxicological profiling: Acute and chronic toxicity studies in model organisms.

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